Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Description
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate is a pyrrole-derived heterocyclic compound characterized by a five-membered ring containing one nitrogen atom. Its structure features a ketone group at the 3-position, two methyl substituents at the 2-position, and an ethyl ester moiety at the 1-position.
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxopyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-4-13-8(12)10-6-5-7(11)9(10,2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYNJSVMCUBBHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC(=O)C1(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate serves as a versatile intermediate in organic synthesis. It has been utilized in the synthesis of various complex molecules due to its unique structural features that allow for multiple reaction pathways.
Case Study: Synthesis of Pyrrole Derivatives
Recent studies have demonstrated the effectiveness of this compound as a precursor for synthesizing substituted pyrroles through cyclization reactions. For instance, it can undergo nucleophilic attack by amines to yield functionalized pyrroles, which are valuable in pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in developing new therapeutic agents.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In one study, modifications to the ethyl group enhanced the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound for anticancer drug development .
Photochemistry
The photochemical properties of this compound have been explored for applications in photodynamic therapy (PDT). Its ability to generate reactive oxygen species upon light activation makes it a candidate for PDT agents.
Case Study: Reactive Oxygen Species Generation
In laboratory settings, this compound has been shown to produce significant amounts of reactive oxygen species when exposed to UV light. This property is crucial for its application in PDT, where localized treatment of tumors can be achieved with minimal damage to surrounding tissues .
Agricultural Applications
The compound's derivatives have also been investigated for their potential use as agrochemicals.
Case Study: Pesticidal Activity
Studies have revealed that certain derivatives possess insecticidal properties against common agricultural pests. The mechanism involves interference with the pest's nervous system, leading to paralysis and death . This makes it a candidate for developing safer and more effective pesticides.
Mechanism of Action
The mechanism by which Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell walls, disrupting their integrity. In anticancer applications, it may interfere with cellular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell wall synthesis.
Anticancer Activity: Inhibits enzymes involved in DNA replication and cell division.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and analytical differences between Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate and related pyrrole derivatives:
Key Observations:
Substituent Effects on Reactivity and Stability: The target compound’s 2,2-dimethyl and 3-oxo groups likely enhance steric hindrance and electron-withdrawing effects compared to analogs like 7c (cyano-substituted) or 215 (iodo/fluorobenzoyl-substituted). This could reduce nucleophilic attack at the pyrrole ring but increase stability toward oxidation . The nitro group in (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate introduces strong electron-withdrawing effects, altering π-π stacking in its crystal structure compared to ethyl ester analogs .
Spectral and Analytical Differences: Mass Spectrometry: The target compound’s lower molecular weight (~199 vs. ¹H NMR: The absence of aromatic protons (unlike 7a-c or 215) would simplify the spectrum, with distinct signals for ethyl (δ 1.32, t) and dimethyl groups (δ ~1.2–1.5) .
Crystallographic and Packing Behavior: The dihydro-pyrrole core in (4-nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate adopts a non-planar conformation due to reduced aromaticity, whereas the target compound’s fully unsaturated pyrrole ring may exhibit planar geometry, influencing packing efficiency .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows esterification and cyclocondensation routes similar to 7a-c, though the absence of bulky aryl groups (e.g., 3-aminophenyl in 7c) may improve yield .
Biological Activity
Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by a pyrrole ring and various substituents, exhibits significant pharmacological properties that make it a candidate for further research in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and case studies highlighting its therapeutic potential.
Molecular Characteristics
- Molecular Formula: C₉H₁₃N₁O₃
- Molecular Weight: 183.20 g/mol
- CAS Number: 128545-47-1
The compound features a carbonyl group and an ethyl ester, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry .
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1,2-dimethyl-1H-pyrrole-3-carboxylate | Similar pyrrole structure | Less reactive due to lack of carbonyl |
| Ethyl 4-methylpyrrole | Simpler structure | Limited biological activity |
| Ethyl 5-methylpyrrole | Different substitution | Less explored in medicinal chemistry |
This compound stands out due to its unique combination of functional groups that enhance its reactivity and biological potential compared to similar compounds.
Antiviral Activity
Recent studies have indicated that pyrrole derivatives exhibit antiviral properties. For instance, compounds structurally related to this compound have shown effectiveness against various viral strains:
- Anti-HSV-1 Activity: Compounds derived from similar structures have been tested for their anti-herpetic effects. In vitro studies demonstrated significant antiviral activity against HSV-1 with certain derivatives exhibiting EC50 values indicating effective inhibition at low concentrations .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 |
| Escherichia coli | 0.004 - 0.025 |
| Pseudomonas aeruginosa | 0.013 - 0.137 |
These results indicate that the compound possesses broad-spectrum antibacterial activity, making it a potential candidate for developing new antibiotics .
The biological activity of this compound is believed to involve interaction with specific biological targets such as enzymes and receptors. Interaction studies have focused on its binding affinity with receptor tyrosine kinases, which are crucial in cancer therapeutics development.
Study on Antiviral Properties
In a study evaluating the antiviral effects of pyrrole derivatives, this compound was tested against the tobacco mosaic virus. Results indicated a significant reduction in viral replication rates when treated with the compound compared to control groups . This suggests potential applications in treating viral infections.
Research on Antibacterial Effects
Another study assessed the antibacterial properties of various pyrrole derivatives against common pathogens. This compound exhibited notable effectiveness against Gram-positive and Gram-negative bacteria with MIC values comparable to established antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via Heck–Matsuda arylation or esterification reactions. For example, analogous pyrrole derivatives are prepared by reacting ethyl 3-methyl-1H-pyrrole-2-carboxylate with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under anhydrous conditions, followed by purification via column chromatography . Key steps include maintaining low temperatures (e.g., 273 K) and inert atmospheres to prevent side reactions. Yield optimization often requires iterative solvent selection (e.g., toluene or DMSO) and stoichiometric adjustments.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and Electrospray Ionization Mass Spectrometry (ESIMS) are standard. For instance, ¹H NMR in DMSO-d₆ resolves pyrrole ring protons (δ 6.32–7.57 ppm) and ester ethyl groups (δ 1.32–4.34 ppm), while ESIMS confirms molecular ions (e.g., m/z 402.2 for iodinated analogs) . High-performance liquid chromatography (HPLC) ensures purity (>95%) by monitoring retention times under gradient elution conditions .
Q. How is the crystal structure of related dihydropyrrole derivatives determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with a Bruker APEXII CCD diffractometer is standard. Data collection involves Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Software like SAINT processes raw data, while SHELXL refines structures via full-matrix least-squares methods. Atomic coordinates (e.g., C1–C12, O1–O4) and displacement parameters are tabulated to validate bond lengths (e.g., O1–C5: 1.2080 Å) and angles (e.g., C3–C4–C5: 121.7°) .
Advanced Research Questions
Q. How can SHELX software resolve crystallographic data contradictions in this compound’s structural refinement?
- Methodological Answer : SHELXL refines anisotropic displacement parameters (ADPs) and handles twinned data via the TWIN/BASF commands. For example, in cases of overlapping electron density (e.g., disordered solvent molecules), PART instructions partition occupancy factors. The R-factor convergence (<5%) is monitored, and hydrogen bonding networks are validated using Fourier difference maps. SHELXPRO generates CIF files for deposition in databases like CCDC (e.g., refcode 1823263) .
Q. What strategies address discrepancies in Hirshfeld surface analysis for intermolecular interactions?
- Methodological Answer : Hirshfeld surfaces mapped with CrystalExplorer quantify intermolecular contacts (e.g., C–H···O, π–π stacking). For dihydropyrroles, fingerprint plots differentiate dominant interactions: O–H/H–O (33.8%) vs. H–H (39.0%). Discrepancies arise from weak C–H···O contacts (e.g., 2.8–2.9 Å), resolved by comparing experimental data with DFT-optimized geometries. Crystal packing diagrams (e.g., interlayer C9–C11 contacts) are cross-validated with Mercury visualization tools .
Q. How are synthetic byproducts or stereochemical impurities characterized in derivatives of this compound?
- Methodological Answer : Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) separates enantiomers. For diastereomers, NOESY NMR identifies spatial proximities (e.g., pyrrole-CH₃ and ester-OCH₂CH₃ correlations). LC-MS/MS detects trace impurities (e.g., m/z 328.2 vs. 450.2), while X-ray powder diffraction (XRPD) confirms polymorphic purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
